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Compound of Interest

Compound Name: N-Phenyl-3-(trifluoromethyl)aniline

Cat. No.: B094102 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-3-
(trifluoromethyl)aniline

This guide provides a comprehensive analysis of the core physicochemical properties of N-
Phenyl-3-(trifluoromethyl)aniline (CAS No. 101-23-5). Designed for researchers, scientists,

and professionals in drug development and chemical synthesis, this document synthesizes

available data with field-proven experimental methodologies. We will explore the compound's

identity, key physical and chemical parameters, and provide authoritative protocols for their

experimental determination, grounding our discussion in established scientific principles.

Chemical Identity and Molecular Structure
N-Phenyl-3-(trifluoromethyl)aniline is a substituted diphenylamine derivative. The presence

of the trifluoromethyl (-CF₃) group on one of the phenyl rings is a critical feature, significantly

influencing the molecule's electronic properties, lipophilicity, and metabolic stability. This makes

it a compound of interest as a building block in the synthesis of pharmaceuticals and

agrochemicals.

Key Identifiers:
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Identifier Value

CAS Number 101-23-5[1][2]

Molecular Formula C₁₃H₁₀F₃N[1][2]

IUPAC Name N-phenyl-3-(trifluoromethyl)aniline[2]

Synonyms

m-Trifluoromethyldiphenylamine, 3-

(Trifluoromethyl)diphenylamine, N-(3-

trifluoromethylphenyl)aniline[3]

InChI
1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-

10)17-11-6-2-1-3-7-11/h1-9,17H[2]

InChIKey WJCRAVDPIMWFPG-UHFFFAOYSA-N[2]

Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F[2]

Molecular Structure:

The structure consists of two phenyl rings linked by a secondary amine. One ring is

unsubstituted, while the other bears a trifluoromethyl group at the meta-position.

Caption: Molecular structure of N-Phenyl-3-(trifluoromethyl)aniline.

Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical

for predicting the compound's behavior in various experimental and physiological settings.
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Property Value Source(s)

Molecular Weight 237.22 g/mol [1][2]

Physical State
Colorless to yellow/brown oil or

liquid at 25°C
[1][4]

Melting Point
Not available; liquid at room

temperature
[1][4]

Boiling Point 293.1°C at 760 mmHg [3][5]

108-110°C at 0.3 Torr [4]

Density 1.255 g/cm³ [3][5]

Refractive Index (n20/D) 1.554 [5]

Water Solubility 6.470 mg/L [6]

logP (Octanol-Water) 4.522 [5]

pKa (Predicted) -0.36 ± 0.30 [4]

The high LogP value indicates that N-Phenyl-3-(trifluoromethyl)aniline is a highly lipophilic

compound, which corresponds to its very low water solubility.[5][6] The predicted pKa suggests

it is a very weak base. The nitrogen lone pair is delocalized into both aromatic rings, and the

electron-withdrawing nature of the -CF₃ group further reduces basicity.

Spectroscopic Data Analysis
While comprehensive, fully assigned experimental spectra are not readily available in public

databases, we can predict the key spectral features based on the molecule's structure. This

theoretical analysis is invaluable for compound identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (Ar-H): A complex series of multiplets would be expected in the range of

δ 6.8-7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as distinct
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multiplets from those on the trifluoromethyl-substituted ring.

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly

dependent on solvent and concentration. It may appear between δ 5.5-6.5 ppm.

¹³C NMR:

Aromatic Carbons: Aromatic carbons are expected in the δ 110-150 ppm region. The

carbon attached to the nitrogen will be downfield, as will the carbon attached to the -CF₃

group.

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group is expected to appear around

δ 120-130 ppm and will exhibit a characteristic quartet splitting pattern due to coupling

with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information on the functional groups present.

N-H Stretch: A sharp to moderately broad absorption band is expected around 3400 cm⁻¹,

characteristic of a secondary amine.

Aromatic C-H Stretch: Multiple sharp bands will appear just above 3000 cm⁻¹.

C=C Aromatic Stretch: Several bands of varying intensity are expected in the 1450-1600

cm⁻¹ region.

C-N Stretch: This will likely appear in the 1250-1350 cm⁻¹ region.

C-F Stretch: The trifluoromethyl group will give rise to very strong, characteristic absorption

bands, typically in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 237.
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Key Fragmentation: Fragmentation patterns may include the loss of the trifluoromethyl group

([M-69]⁺) and cleavage of the C-N bonds, leading to fragments corresponding to the

individual substituted and unsubstituted phenylamine moieties.

Experimental Protocols for Physicochemical
Characterization
The following section details authoritative, step-by-step protocols for the experimental

determination of key physicochemical properties, grounded in internationally recognized

standards.

Melting/Freezing Point Determination (OECD 102)
As N-Phenyl-3-(trifluoromethyl)aniline is a liquid at room temperature, determining its

freezing point is more appropriate than its melting point. The capillary method described in

OECD Guideline 102 can be adapted for this purpose.

Principle: A small sample is cooled at a controlled rate, and the temperature at which the phase

transition from liquid to solid occurs is recorded.

Apparatus:

Melting point apparatus with a cooling function or a suitable cooling bath (e.g., dry

ice/acetone).

Glass capillary tubes (sealed at one end).

Calibrated thermometer or temperature probe.

Protocol:

Sample Preparation: Introduce a small amount of the liquid N-Phenyl-3-
(trifluoromethyl)aniline into a glass capillary tube to a height of approximately 2-3 mm.

Apparatus Setup: Place the capillary tube into the heating/cooling block of the apparatus.

Cooling: Initiate cooling at a rapid rate to approximate the freezing point.
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Equilibration: Once solidification begins, allow the sample to thaw completely.

Determination: Begin cooling again, but at a much slower rate (e.g., 1-2 °C per minute)

starting from about 10 °C above the approximate freezing point.

Recording: Record the temperature at which the first crystals appear and the temperature at

which the entire sample solidifies. This range is the freezing point range.

Causality and Trustworthiness: This protocol, based on OECD 102, is a self-validating system.

[7] A pure compound will exhibit a sharp, well-defined freezing point. Impurities will typically

depress the freezing point and broaden the range, providing an internal check on sample purity.

Slowing the rate of temperature change near the phase transition is critical to allow for

thermodynamic equilibrium, ensuring an accurate measurement.
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Freezing Point Determination Workflow (Adapted from OECD 102)

1. Sample Preparation
(Load liquid into capillary)

2. Apparatus Setup
(Place capillary in cooling block)

3. Rapid Cooling
(Estimate freezing temperature)

4. Thaw Sample
(Ensure complete liquefaction)

5. Slow Cooling
(1-2 °C/min near estimated FP)

6. Record Temperature Range
(First crystal to full solidification)

Click to download full resolution via product page

Caption: Workflow for experimental freezing point determination.

Water Solubility Determination (OECD 105)
The "Flask Method" from OECD Guideline 105 is suitable for determining the water solubility of

N-Phenyl-3-(trifluoromethyl)aniline.
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Principle: An excess of the substance is equilibrated with water at a constant temperature. The

concentration of the substance in the aqueous solution is then determined by a suitable

analytical method.

Apparatus:

Thermostatically controlled shaker bath.

Glass flasks with stoppers.

Centrifuge and/or filtration system (e.g., syringe filters, 0.22 µm PTFE).

Validated analytical instrument (e.g., HPLC-UV or GC-MS).

Analytical balance.

Protocol:

Preparation: Add an excess amount of N-Phenyl-3-(trifluoromethyl)aniline to a flask

containing a known volume of high-purity water. The excess is critical to ensure saturation is

reached.

Equilibration: Place the sealed flask in a shaker bath set to a constant temperature (e.g., 25

°C). Shake for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary

tests should be run to confirm the time required to reach a stable concentration.

Phase Separation: After equilibration, cease shaking and allow the mixture to settle. To

ensure complete removal of undissolved micro-droplets, centrifuge an aliquot of the aqueous

phase at high speed.

Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.

Quantification: Analyze the concentration of the dissolved substance in the sample using a

pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by

comparison to a calibration curve prepared with known standards.

Replicates: The experiment should be performed in at least triplicate to ensure

reproducibility.
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Causality and Trustworthiness: This protocol follows the gold-standard shake-flask method

outlined in OECD 105. The use of an excess of the solute ensures that the measured

concentration represents the true thermodynamic solubility limit. The centrifugation step is a

critical control to prevent overestimation of solubility due to the presence of suspended,

undissolved material. Validation of the analytical method ensures the accuracy of the final

quantification.

Partition Coefficient (logP) Determination (OECD 117)
The HPLC method described in OECD Guideline 117 is an efficient and reliable way to

determine the n-octanol/water partition coefficient (logP).

Principle: The logarithm of the retention time of the substance on a reversed-phase HPLC

column (e.g., C18) is linearly correlated with its logP. The logP of the test substance is

determined by comparing its retention time to that of a series of known reference compounds

with a range of logP values.

Apparatus:

HPLC system with a UV detector.

Reversed-phase column (e.g., ODS, C18).

Reference standards with known logP values.

Protocol:

Reference Standard Selection: Choose a set of at least 5-6 reference compounds with logP

values that bracket the expected logP of the test substance.

Calibration: Prepare solutions of the reference standards and inject them onto the HPLC

system under isocratic conditions (e.g., a constant mixture of methanol/water). Record the

retention time for each standard.

Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained

compound (e.g., uracil).
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Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k

= (tᵣ - t₀) / t₀, where tᵣ is the retention time.

Calibration Curve: Plot log(k) versus the known logP values for the reference standards. A

linear regression of this plot yields the calibration curve.

Sample Analysis: Prepare and inject a solution of N-Phenyl-3-(trifluoromethyl)aniline
under the identical HPLC conditions. Record its retention time (tᵣ).

logP Calculation: Calculate the capacity factor (k) for the test substance. Using the

regression equation from the calibration curve, calculate the logP of N-Phenyl-3-
(trifluoromethyl)aniline.

Causality and Trustworthiness: This method, standardized by OECD 117, provides a robust

and rapid alternative to the traditional shake-flask method.[8] Its trustworthiness is based on

the well-established principle of reversed-phase chromatography, where retention is governed

by hydrophobicity. The validity of the measurement is ensured by a strong linear correlation (r²

> 0.95) of the calibration curve and by ensuring the test compound's retention time falls within

the range of the standards.
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logP Determination Workflow (OECD 117)

1. Run Reference Standards
(Known logP values)

3. Calculate Capacity Factors (k)
for standards

2. Determine Dead Time (t₀)
(Inject non-retained compound)

6. Calculate k for Sample

4. Create Calibration Curve
(Plot log(k) vs. logP)

7. Determine logP
(Interpolate from calibration curve)

5. Run Test Sample
(N-Phenyl-3-(trifluoromethyl)aniline)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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